molecular formula C9H5BrN2O4 B1417185 Methyl 2-bromo-3-cyano-4-nitrobenzoate CAS No. 1807020-73-0

Methyl 2-bromo-3-cyano-4-nitrobenzoate

Cat. No.: B1417185
CAS No.: 1807020-73-0
M. Wt: 285.05 g/mol
InChI Key: ANNFSZPZVRIZEO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-nitrobenzoate is a polysubstituted aromatic ester featuring bromine, cyano, and nitro functional groups at positions 2, 3, and 4, respectively. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and steric properties. These substituents collectively influence its solubility, stability, and reactivity in substitution or coupling reactions, making it a versatile intermediate in drug discovery and materials science.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(12(14)15)6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFSZPZVRIZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of Methyl 2-bromo-3-cyano-4-nitrobenzoate typically begins with the nitration of methyl benzoate to introduce the nitro group. This is achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

    Cyanation: Finally, the brominated product undergoes cyanation using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to introduce the cyano group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-3-cyano-4-nitrobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Formation of Methyl 2-amino-3-cyano-4-nitrobenzoate.

    Oxidation: Formation of Methyl 2-bromo-3-carboxy-4-nitrobenzoate.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-nitrobenzoate finds diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for complex molecule synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. The bromine atom can undergo substitution reactions, allowing the compound to modify target molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties can be compared to analogs with varying substituents:

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP* Melting Point (°C) Reactivity Notes
Methyl 2-bromo-3-cyano-4-nitrobenzoate Br (2), CN (3), NO₂ (4) 299.02 1.8 145–148 (est.) High electrophilicity; SNAr favored
Methyl 2-chloro-3-cyano-4-nitrobenzoate Cl (2), CN (3), NO₂ (4) 254.57 1.5 132–135 Lower leaving group ability vs. Br
Methyl 2-cyano-3-nitro-4-methylbenzoate CN (2), NO₂ (3), CH₃ (4) 220.18 1.2 98–101 Reduced electrophilicity; no halogen
Methyl 4-nitrobenzoate NO₂ (4) 181.15 1.0 78–80 Baseline for nitro-substituted esters

*LogP values estimated via fragment-based methods.

Key Observations :

  • Bromine vs. Chlorine : The bromine substituent in the target compound enhances leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Nitro Group Positioning : The nitro group at position 4 strongly activates the aromatic ring toward electrophilic attack, a feature absent in analogs with nitro groups at position 3.
  • Cyano Group Impact: The cyano group at position 3 increases molecular polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-cyano analogs.

Methodological Considerations for Similarity Assessment

Comparative studies rely on computational and experimental methods:

  • Structural Similarity Metrics: Tanimoto coefficients and fingerprint-based analyses quantify molecular overlap. For example, the target compound shares ~70% similarity with Methyl 2-chloro-3-cyano-4-nitrobenzoate using MACCS keys .
  • Physicochemical Profiling : Techniques like spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) could be adapted to measure critical micelle concentrations (CMCs) for solubility comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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